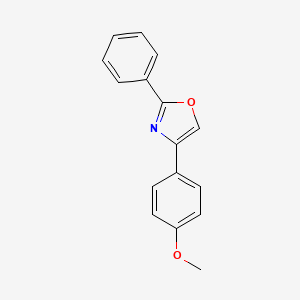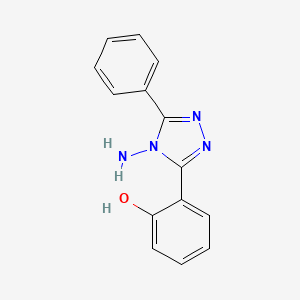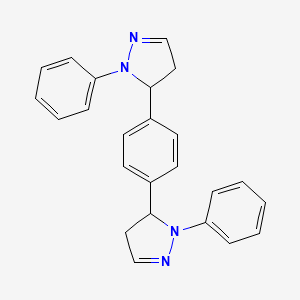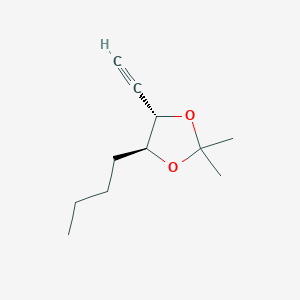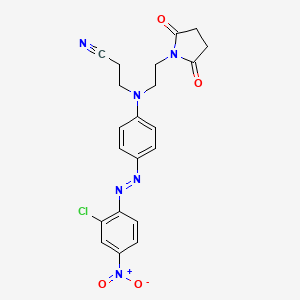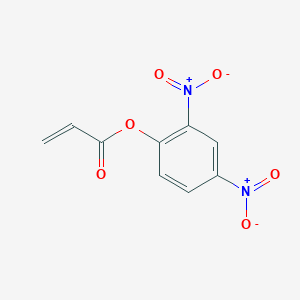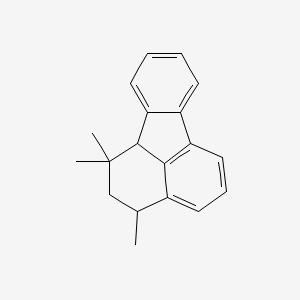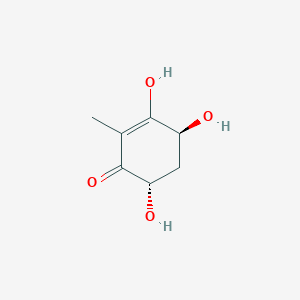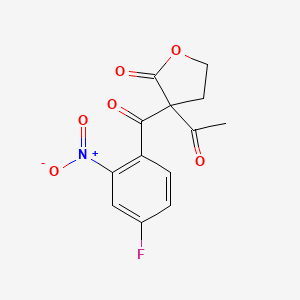![molecular formula C12H22O B14515618 2,4-Dimethyl-1-oxaspiro[5.5]undecane CAS No. 62809-63-6](/img/structure/B14515618.png)
2,4-Dimethyl-1-oxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a six-membered ring is fused to a five-membered ring through a single oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where dienes such as methyl vinyl ketones react with dienophiles derived from cyclic CH-acids and aldehydes . Another approach includes the use of the Knoevenagel-Diels-Alder reaction, which involves the reaction of diterpenoid enone, aldehyde, and Meldrum’s acid in the presence of L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-oxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds’ stereochemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1-oxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The flipping of the six-membered rings transforms the M enantiomer into the P enantiomer and vice versa, which can influence its biological activity . The compound’s chirality and conformational flexibility play a crucial role in its interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but with an additional oxygen atom in the ring.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane: Contains nitrogen atoms instead of oxygen.
Uniqueness
2,4-Dimethyl-1-oxaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and biological activities. Its ability to undergo enantiomeric inversion and its conformational flexibility make it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
62809-63-6 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2,4-dimethyl-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22O/c1-10-8-11(2)13-12(9-10)6-4-3-5-7-12/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
WEEFGGOQQXEXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC2(C1)CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
